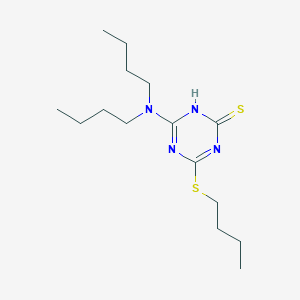![molecular formula C12H9NO2 B14372050 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde CAS No. 90163-02-3](/img/structure/B14372050.png)
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde is a heterocyclic compound that features a fused indole and pyrrole ring system. This compound is part of a broader class of indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde typically involves the intramolecular cyclization of suitable precursors. One common method includes the heating of nitriles with nickel-aluminium alloy in aqueous acetic acid, which yields the corresponding aldehydes . Another approach involves the intramolecular alkylation of indole nitrogen atoms with halides or mesylates, followed by cyclization under oxidative conditions to form the tricyclic amide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of various substituents at different positions on the indole or pyrrole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: Halides, mesylates, and other electrophiles are used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various functionalized indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it may act as an agonist or antagonist at specific receptors, such as the S1P1 receptor, or inhibit enzymes like PKCβ-protein kinase . These interactions can modulate cellular signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Shares the core structure but lacks the oxo and carbaldehyde functional groups.
1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Another indole derivative with different functional groups and biological activities.
Uniqueness
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a valuable compound in research and development .
Properties
CAS No. |
90163-02-3 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-oxo-2,3-dihydropyrrolo[1,2-a]indole-4-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-7-9-8-3-1-2-4-10(8)13-11(9)5-6-12(13)15/h1-4,7H,5-6H2 |
InChI Key |
QOKYFTBAWXOUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


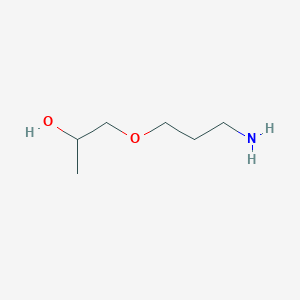
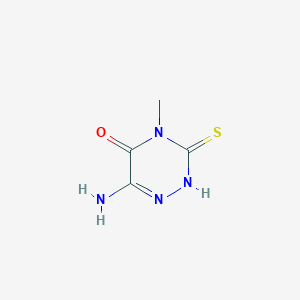
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
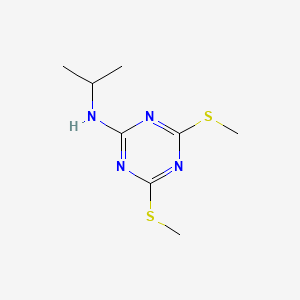
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)
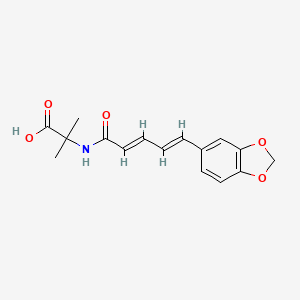


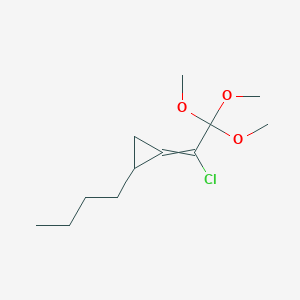
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
